molecular formula C23H24N4O2S B2867353 N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide CAS No. 866867-33-6

N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide

Numéro de catalogue: B2867353
Numéro CAS: 866867-33-6
Poids moléculaire: 420.53
Clé InChI: DBBOXVSEWNJNGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a hexahydropyrido[4,3-d]pyrimidine core fused with a thioacetamide moiety substituted with benzyl groups. The pyrido-pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The thioether linkage (-S-) at the 2-position of the pyrimidine ring enhances stability and modulates electronic properties compared to oxygen analogs.

Propriétés

Numéro CAS

866867-33-6

Formule moléculaire

C23H24N4O2S

Poids moléculaire

420.53

Nom IUPAC

N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O2S/c28-21(24-13-17-7-3-1-4-8-17)16-30-23-25-20-11-12-27(15-19(20)22(29)26-23)14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28)(H,25,26,29)

Clé InChI

DBBOXVSEWNJNGM-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4

Solubilité

not available

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide typically involves multiple steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone under acidic or basic conditions.

    Thioether Formation:

Activité Biologique

N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Molecular Formula: C23H24N4O2S
Molecular Weight: 420.53 g/mol
CAS Number: 866867-33-6
IUPAC Name: N-benzyl-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide

The compound features a pyrido[4,3-d]pyrimidine core with a thioether functional group, which is significant for its biological activity.

Synthesis

The synthesis of N-benzyl-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide typically involves several steps:

  • Formation of the Pyrido[4,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones under acidic or basic conditions.
  • Thioether Formation: The incorporation of the thioether moiety is crucial for enhancing the compound's biological properties.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl compounds exhibit potent anticonvulsant properties. A study highlighted that 2-substituted N-benzyl derivatives demonstrated significant anticonvulsant activity with effective doses comparable to established drugs like phenytoin. For instance:

CompoundED50 (i.p., mg/kg)Protective Index
N-benzyl derivative8.3 (for 3-methoxypropionamide)6.0
Phenytoin6.5-

The study suggests that the placement of heteroatoms in the structure is critical for maximizing anticonvulsant activity .

Anticancer Potential

Emerging studies have explored the anticancer potential of similar compounds within the pyrido[4,3-d]pyrimidine class. For example:

  • EGFR Kinase Inhibition: A related compound was shown to inhibit EGFR kinase activity effectively.
  • Combination Therapies: The compound's ability to modulate anti-leukemic activity in combination with FDA-approved drugs was also noted .

Case Studies and Research Findings

  • Anticonvulsant Studies: In a controlled study involving various derivatives of N-benzyl compounds, specific structural features were correlated with increased efficacy in seizure models .
  • Cancer Research: Investigations into the anticancer effects of related compounds revealed promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Notable Features
Target Compound Pyrido[4,3-d]pyrimidine - 6-Benzyl on pyrido ring
- Thioacetamide with N-benzyl
Fused hexahydropyrido ring enhances rigidity; thioether improves metabolic stability
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () Simple pyrimidine - 4-Methyl-6-oxo pyrimidine
- N-benzyl acetamide
Lacks fused pyrido ring; simpler structure may reduce target specificity
2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-isopropyl-N-phenylacetamide () Benzothieno[2,3-d]pyrimidine - Benzothieno fused ring
- N-isopropyl and N-phenyl acetamide
Sulfur in thieno ring alters electron density; bulky substituents may hinder binding
2-[7-Benzyl-2-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide () Pyrido[3,4-d]pyrimidine - 4-Methylphenyl on pyrimidine
- 2,5-Dimethylphenyl acetamide
Pyrido ring fusion position (3,4-d vs. 4,3-d) affects 3D conformation; increased lipophilicity from methyl groups

Physicochemical Properties

  • Target Compound : The hexahydropyrido ring reduces polarity, while the thioether and benzyl groups increase logP (predicted >3.5), favoring CNS penetration.
  • Benzothieno Analogs (): Higher molecular weight (~500 g/mol) and sulfur content may reduce solubility but enhance binding to hydrophobic pockets .
  • NMR Data () : Key signals include δ 12.50 (NH-3), 10.01 (CH2NHCO), and 2.18 ppm (CH3), consistent with stable hydrogen bonding and rotational restrictions .

Key Research Findings

Bioisosteric Replacements: Pyrido-pyrimidine cores (e.g., ) can mimic quinolinone systems, preserving activity while altering pharmacokinetics .

Sulfur vs. Oxygen Linkages : Thioether derivatives (e.g., Target Compound) exhibit superior stability over oxy analogs, as seen in .

Substituent Effects : Bulky groups (e.g., N-isopropyl in ) may reduce bioavailability but enhance target specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.